Olinone
Description
Olinone is a first-generation bromodomain (BD1)-selective inhibitor targeting the BET family proteins (BRD2, BRD3, BRD4, and BRDT). Structurally, it features a tetrahydropyrido indole core with an acetyl group connected via a four-methylene spacer . This compound exhibits a dissociation constant (Kd) of ~3.4 μM for BRD4-BD1 and over 100-fold selectivity for BD1 over BD2 . Its selectivity arises from interactions with BD1-specific residues, notably Asn140 and Asp144, which form hydrogen bonds with the acetyl group and the indole scaffold, respectively . In contrast, BD2 contains a histidine residue (His437) at the position analogous to Asp144, creating steric and electronic clashes that reduce this compound’s affinity .
Biological studies demonstrate that this compound promotes oligodendrocyte progenitor cell (OPC) differentiation, a phenotype distinct from pan-BET inhibitors like JQ1, which inhibit differentiation . However, its low potency limits its utility in strongly validating BD1-specific biological roles .
Properties
IUPAC Name |
N-[4-(1-oxo-3,4-dihydro-2H-pyrido[4,3-b]indol-5-yl)butyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(21)18-9-4-5-11-20-14-7-3-2-6-13(14)16-15(20)8-10-19-17(16)22/h2-3,6-7H,4-5,8-11H2,1H3,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVLOOXFFIFQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCN1C2=C(C3=CC=CC=C31)C(=O)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olinone involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyridoindole core and the subsequent functionalization to introduce the acetamidobutyl side chain . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Olinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on this compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Olinone has a wide range of scientific research applications, including:
Mechanism of Action
Olinone exerts its effects by selectively inhibiting the first bromodomain of the bromodomain-containing protein 4 . This inhibition disrupts the protein-protein interactions necessary for the recruitment of transcriptional machinery to acetylated histones, thereby modulating gene expression . The molecular targets include the acetyl-lysine binding sites on the bromodomain-containing protein 4, and the pathways involved are related to chromatin remodeling and transcriptional regulation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Mechanistic Comparisons
The table below summarizes key BD1- and BD2-selective BET inhibitors alongside Olinone:
Key Findings:
- This compound vs. MS436: Both target BD1 but differ in scaffold and selectivity. MS436’s diazobenzene structure enables stronger π-π stacking with Lys91 (BD1), yielding higher potency (~10 nM) but lower selectivity (~10-fold) due to residual BD2 binding . This compound’s selectivity (>100-fold) stems from Asp144/His437 disparity, but its weaker affinity limits therapeutic use .
- This compound vs. 6.1: Compound 6.1, a xanthine derivative, binds BD1 via Gln85 interactions, while BD2’s analogous residue (Lys/Arg) disrupts binding . Unlike this compound, 6.1 exhibits high-entropy binding driven by water rearrangement but shows minimal cellular efficacy .
- BD1 vs. BD2 Selectivity: BD2-selective inhibitors (e.g., RVX-208, GSK340) exploit BD2-specific residues like His437 and Lys433, whereas this compound’s selectivity relies on BD1’s Asp144 .
Biological Activity
Olinone is a selective inhibitor of bromodomain-containing protein 4 (BRD4), which is part of the bromodomain and extraterminal (BET) protein family. This compound has garnered attention due to its significant biological activities, particularly in the context of cellular differentiation and cancer treatment. The following sections outline its biological mechanisms, effects on various cell types, and relevant research findings.
This compound exhibits a high selectivity for the first bromodomain (BD1) of BET proteins, particularly BRD4. This selectivity is critical as it influences the compound's ability to modulate gene expression and cellular processes. By binding to BD1, this compound disrupts the interaction between BRD4 and acetylated histones, leading to altered transcriptional regulation of target genes involved in cell cycle progression and differentiation .
Biological Activities
1. Oligodendrocyte Differentiation:
this compound has been shown to promote the differentiation of mouse oligodendrocyte progenitor cells. This effect is significant for potential therapeutic strategies in demyelinating diseases such as multiple sclerosis .
2. Cancer Cell Proliferation:
In various studies, this compound demonstrated anti-proliferative effects on cancer cells. For instance, it selectively inhibited the growth of ovarian carcinoma cells by modulating pathways associated with apoptosis and cell cycle regulation .
3. Immune Modulation:
Research indicates that this compound may influence immune responses by affecting the transcriptional activity of genes involved in inflammation and immune cell differentiation. This property suggests its potential utility in treating autoimmune diseases .
Table 1: Summary of Biological Effects of this compound
| Biological Activity | Cell Type/Model | Effect Observed |
|---|---|---|
| Oligodendrocyte Differentiation | Mouse oligodendrocyte progenitors | Enhanced differentiation |
| Cancer Cell Proliferation | Ovarian carcinoma cells | Reduced proliferation and increased apoptosis |
| Immune Response Modulation | Various immune cell types | Altered gene expression related to inflammation |
Case Study 1: this compound in Cancer Therapy
A study investigated the effects of this compound on ovarian carcinoma cells, revealing that it induced apoptosis through the mitochondrial pathway while downregulating pro-survival factors such as BCL2. This study highlights this compound's potential as a therapeutic agent in cancer treatment by selectively targeting BRD4 .
Case Study 2: Neuroprotective Effects
Another research effort focused on the role of this compound in promoting oligodendrocyte differentiation, which is crucial for remyelination processes following injury or disease. The findings suggest that this compound could be beneficial in developing treatments for neurodegenerative conditions .
Q & A
Q. What is the structural basis of Olinone’s selectivity for BRD4 BD1 over BD2?
this compound achieves BD1 selectivity through distinct molecular interactions:
- Hydrogen bonding : The acetyl group forms a critical hydrogen bond with Asn140 in BD1, while the triheterocyclic structure interacts with Asp144 in the Kac-binding pocket .
- Steric hindrance in BD2 : BD2 contains His437 instead of Asp144, creating steric and electronic clashes with this compound’s triheterocyclic moiety, reducing BD2 affinity by >100-fold .
- ZA loop dynamics : Leu92 in BD1 stabilizes this compound’s binding, whereas BD2’s ZA loop (residue 385) exhibits conformational flexibility, further reducing affinity .
Q. What experimental methods validate this compound’s BD1 selectivity and potency?
Key methodologies include:
- X-ray crystallography : Resolves this compound-BRD4 BD1 co-crystal structures (e.g., PDB 4QB3, 5EI4) to identify binding interactions .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd = 3.4 µM for BD1) and thermodynamic profiles .
- Cellular assays : Differentiation of oligodendrocyte precursor cells (OPCs) confirms functional BD1 selectivity, contrasting with pan-BET inhibitors like JQ1, which block differentiation .
Q. How does this compound compare to pan-BET inhibitors in mechanistic studies?
- Functional divergence : this compound promotes OPC differentiation by selectively inhibiting BD1-dependent transcriptional programs, whereas pan-BET inhibitors (e.g., MS417) broadly suppress BET-driven oncogenes like c-Myc .
- Target engagement : this compound’s BD1 specificity avoids off-target effects on BD2-dependent pathways (e.g., Twist-mediated EMT in cancer), enabling precise functional dissection .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s functional outcomes across cellular models?
Contradictions (e.g., variable c-Myc modulation) arise from:
- Context-dependent BD1/BD2 roles : Use isoform-specific knockdowns (siRNA/shRNA) to isolate BD1 contributions in distinct cell types .
- Dose-response profiling : Low doses (1–10 µM) may partially inhibit BD1, while higher doses induce compensatory BD2 signaling; employ graded inhibition assays to map nonlinear effects .
- Epigenetic state analysis : Pair this compound treatment with ChIP-seq or CUT&Tag to assess histone acetylation dynamics and BET occupancy .
Q. What computational strategies optimize this compound’s selectivity and potency?
- Molecular dynamics (MD) simulations : Identify residues (e.g., Asp144, His437) governing binding entropy and loop flexibility .
- Free energy perturbation (FEP) : Predict affinity changes for this compound analogs targeting conserved vs. non-conserved BD1/BD2 residues .
- Structure-activity relationship (SAR) libraries : Screen tetrahydropyrido-indole derivatives to enhance hydrogen bonding with Asp144 or reduce steric bulk .
Q. How can researchers address this compound’s low potency in functional assays?
- Proteolysis-targeting chimeras (PROTACs) : Conjugate this compound to E3 ligase ligands to degrade BRD4 BD1 selectively .
- Synergistic combinations : Pair this compound with BD2-specific inhibitors (e.g., RVX-208) to achieve dual BET inhibition without cross-domain interference .
Methodological Guidelines
Q. What statistical frameworks are recommended for analyzing this compound’s dose-response data?
- Nonlinear regression models : Fit sigmoidal curves (e.g., Hill equation) to calculate IC50 and assess cooperativity .
- ANOVA with post hoc tests : Compare this compound’s effects across multiple cell lines or treatment groups .
Q. How to design rigorous controls for this compound studies?
- Negative controls : Use BD2-selective inhibitors (e.g., MS765) or catalytically inactive BRD4 mutants .
- Orthogonal validation : Confirm findings with CETSA (cellular thermal shift assay) or SPR (surface plasmon resonance) .
Data Contradiction Analysis
Example : this compound’s weak c-Myc suppression vs. pan-BET inhibitors
- Hypothesis : BD2 compensates for BD1 inhibition in certain contexts.
- Resolution : Combine this compound with BD2 inhibitors or use CRISPR-Cas9 to knockout BD2, then re-measure c-Myc levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
